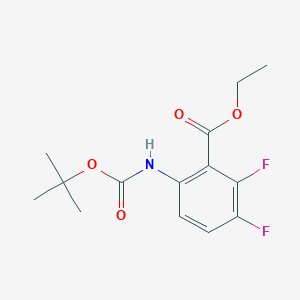
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is a synthetic organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and two fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 2,3-difluorobenzoic acid, is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2,3-difluorobenzoate.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Aplicaciones Científicas De Investigación
Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific drug or biological system being studied .
Comparación Con Compuestos Similares
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate: Another Boc-protected amino ester with a similar structure but different aromatic ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Uniqueness: Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate is unique due to the presence of both fluorine atoms and the Boc-protected amine on the benzoate ester, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
ethyl 2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHMVBVZLFIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)




